8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Lipophilicity Drug‑likeness Physicochemical profiling

Subtle substituent changes in 2-arylquinoline-4-carboxylic acids cause sharp SAR divergence, undermining assay reproducibility. This compound provides a defined 8-methyl and 5-methylthiophene pattern for consistent lead optimization. - Distinct dual-methylation vector for probing lipophilic tolerance of ATP-binding pockets (EGFR, VEGFR-2) - Computed XLogP3-AA = 3.9, TPSA = 78.4 Ų; balanced properties for passive membrane crossing in CETSA/NanoBRET - Carboxylic acid handle enables rapid amide library synthesis; solid form supports automated parallel workflows - Available ≥95% purity; multiple supplier stocks ensure reliable procurement

Molecular Formula C16H13NO2S
Molecular Weight 283.3 g/mol
CAS No. 667412-63-7
Cat. No. B1364679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
CAS667412-63-7
Molecular FormulaC16H13NO2S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O
InChIInChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19)
InChIKeyDAUUCPUROGRAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid (CAS 667412-63-7): A Distinct 2-Thienylquinoline-4-carboxylic Acid Scaffold for Medicinal Chemistry and Biological Screening


8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 667412-63-7) is a heterocyclic small molecule built on a quinoline-4-carboxylic acid core, featuring a 5-methylthiophen-2-yl substituent at the 2‑position and a critical methyl group at the 8‑position of the quinoline ring. As a member of the 2‑arylquinoline-4-carboxylic acid family—a privileged scaffold in kinase inhibition and antimicrobial drug discovery [1]—this compound exhibits computed physicochemical properties (XLogP3-AA = 3.9, TPSA = 78.4 Ų, MW = 283.3 g/mol) [2] that distinguish it from close structural analogs lacking either the 8‑methyl or the thienyl‑methyl substituent. Commercially available at ≥95 % purity from multiple suppliers , the compound serves as a versatile building block for medicinal chemistry campaigns, especially where fine-tuned lipophilicity, metabolic shielding, or receptor-fit modulation are required.

ScaffoldQuinoline-4-carboxylic acid core for kinase/antimicrobial library design
LipophilicityComputed XLogP profile supports passive membrane permeability studies
Metabolic context8-methyl substituent may provide metabolic shielding for assay consistency

Why In‑Class Quinoline-4-carboxylic Acids Cannot Simply Be Interchanged: The Case of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid


Although dozens of 2‑arylquinoline‑4‑carboxylic acids are commercially available, their biological profiles diverge sharply with subtle substituent changes. The target compound incorporates a methyl group at position 8 of the quinoline ring and a methyl‑thiophene at position 2—two modifications known to influence cytochrome P450‑mediated metabolism [1] and target‑binding affinity [2]. Swapping the compound for a des‑methyl analog (e.g., 2‑(5‑methylthiophen‑2‑yl)quinoline‑4‑carboxylic acid, CAS 73775‑26‑5) or a thiophene‑lacking variant (e.g., 8‑methyl‑2‑phenylquinoline‑4‑carboxylic acid, CAS 107027‑34‑9) introduces unverified shifts in lipophilicity, metabolic stability, and receptor complementarity, potentially compromising assay reproducibility and structure‑activity relationship (SAR) interpretability.

Des-8-methyl analogLacks 8-methyl shielding; predicted rapid 8-hydroxylation may alter metabolic stability and assay exposure
Thiophene-lacking variantAbsence of 5-methylthiophen may shift lipophilicity and receptor-fit compatibility, impacting SAR interpretability

Quantitative Differentiation Evidence for 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid Versus Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) and Molecular Weight Compared with Des‑8‑Methyl and Des‑Thienyl‑Methyl Analogs

The target compound exhibits an XLogP3-AA of 3.9, compared with 3.5 for both 8‑methyl‑2‑(thiophen‑2‑yl)quinoline‑4‑carboxylic acid (CID 3604519) [1] and 2‑(5‑methylthiophen‑2‑yl)quinoline‑4‑carboxylic acid (CAS 73775‑26‑5) . This represents a ΔXLogP of +0.4 (≈11 % increase in lipophilicity), accompanied by a molecular weight increase of 14 Da (283.3 vs. 269.3 g/mol) and one additional heavy atom (20 vs. 19) [2]. All three compounds share identical hydrogen‑bond donor/acceptor profiles (1 HBD, 4 HBA) and TPSA (78.4 Ų), indicating that the additional methyl group enhances passive membrane permeability without altering overall polarity.

Lipophilicity & MW
Cross-study comparable
XLogP 3.9 vs 3.5 MW 283.3 vs 269.3 Da Δ +0.4 / +14 Da
May improve membrane permeability in cell assays
TPSA identical; consistent HBD/HBA profile
Lipophilicity Drug‑likeness Physicochemical profiling

Predicted Metabolic Shielding by the 8‑Methyl Substituent on the Quinoline Core

The 8‑methyl group on the quinoline ring is anticipated to sterically hinder CYP450‑mediated hydroxylation at the 8‑position, a primary metabolic soft‑spot for quinoline‑containing compounds [1]. In microbial degradation models, 8‑methylquinoline is metabolized more slowly than quinoline or 6‑methylquinoline, with the methyl group directing hydroxylation to alternative positions [2]. The target compound therefore incorporates a built‑in metabolic shield that is absent in comparator 2‑(5‑methylthiophen‑2‑yl)quinoline‑4‑carboxylic acid (CAS 73775‑26‑5), which lacks any substituent at position 8 and is predicted to undergo rapid 8‑hydroxylation.

Metabolic shielding
Class-level inference
8-methyl steric block expected
May reduce CYP450 oxidation vs des-8-methyl analogs
Based on microbial degradation model; verify in hepatic assays
Metabolic stability CYP450 metabolism 8‑methylquinoline

Computed LogD₇.₄ Differentiation Driven by Dual Methylation Pattern

The dual methylation pattern (8‑methyl on quinoline + 5‑methyl on thiophene) raises the computed LogD₇.₄ of the target compound to approximately 1.9, compared with 0.9 for the des‑8‑methyl analog 2‑(5‑methylthiophen‑2‑yl)quinoline‑4‑carboxylic acid (CAS 73775‑26‑5) [1]. The estimated LogP increase of 0.4 units corresponds to a roughly 2.5‑fold higher distribution into organic phases at physiological pH, suggesting that the target compound may exhibit enhanced tissue distribution while maintaining sufficient aqueous solubility for in vitro profiling.

LogD₇.₄
Reported
≈ 1.9
Supports intracellular distribution assessment
Comparator LogD ~0.9; ~2.5-fold higher predicted distribution
Distribution coefficient LogD Pharmacokinetic prediction

Optimal Application Scenarios for 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid in Drug Discovery and Chemical Biology


Medicinal Chemistry Library Design for Kinase or Antimicrobial SAR Exploration

The compound’s intermediate lipophilicity (XLogP = 3.9) and balanced molecular properties make it an ideal core scaffold for generating focused libraries targeting ATP‑binding pockets (e.g., EGFR, VEGFR‑2) or bacterial enzymes such as Mtb fructose‑bisphosphate aldolase, as highlighted in BindingDB analog studies [1]. Its dual methylation pattern provides a distinct SAR vector that can be systematically varied to probe the lipophilic tolerance of target binding sites.

Metabolic Stability Screening in Intact Hepatocyte or Microsomal Assays

Owing to the 8‑methyl group on the quinoline ring, this compound is predicted to exhibit reduced CYP450‑mediated oxidative metabolism relative to des‑8‑methyl analogs [2]. It therefore serves as a probe substrate for comparative metabolic stability studies aiming to correlate in vitro half‑life with structural features of quinoline‑4‑carboxylic acid derivatives.

Intracellular Target‑Engagement Assays Requiring High Passive Permeability

With a computed LogD₇.₄ of approximately 1.9—substantially higher than the des‑8‑methyl comparator (LogD₇.₄ = 0.9) [3]—the target compound is suited for cellular thermal shift assays (CETSA) or NanoBRET target‑engagement experiments where efficient passive membrane crossing is a prerequisite for robust signal.

Synthetic Building Block for Diversified Quinoline‑4‑carboxamide Libraries

The carboxylic acid handle at the 4‑position allows straightforward amide coupling with diverse amine partners, enabling rapid exploration of structure‑activity relationships in medicinal chemistry campaigns. The commercially available solid form facilitates automated weighing and high‑throughput parallel synthesis workflows.

Application
Selection Property
Validation Focus
Medicinal chemistry library design (kinase/antimicrobial)
Scaffold lipophilicity and substitution vectors
SAR exploration against ATP-binding pockets or bacterial targets
Metabolic stability screening
8-methyl metabolic shielding context
Comparative half-life in microsomal or hepatocyte assays
Intracellular target-engagement assays
Computed LogD and passive permeability profile
CETSA or NanoBRET signal in intact cells
Synthetic building block for amide libraries
Carboxylic acid reactivity and solid form
High-throughput amide coupling and purity assessment
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